(2-Aminocyclopropyl)methanol
Overview
Description
Scientific Research Applications
1. Application in Cyclopropanation Reactions
(2-Aminocyclopropyl)methanol has been utilized in cyclopropanation reactions. A study by Shintani, Moriya, and Hayashi (2011) described the palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates, forming oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. The nucleophilic attack site is directed by connecting the two reaction components and using an electron-deficient triarylphosphine ligand (Shintani, Moriya, & Hayashi, 2011).
2. Influence in Lipid Dynamics
Methanol, a common solubilizing agent, has shown significant effects on lipid dynamics in biological and synthetic membranes. A study using small angle neutron scattering revealed that methanol increases the mixing of isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicle populations. This results in enhanced transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in the presence of increasing methanol concentrations, impacting the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).
3. N-Monomethylation of Aromatic Primary Amines
The direct N-monomethylation of aromatic primary amines, including various arylamines, arylsulfonamides, and amino-azoles, using methanol as a methylating agent has been achieved. This method, presented by Li et al. (2012), is significant due to its low catalyst loading, broad substrate scope, and excellent selectivities, offering an environmentally friendly approach to N-monomethylation (Li et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(2-aminocyclopropyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACWILRABGNJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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